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Compound of Interest

Compound Name: (R)-Acenocoumarol

Cat. No.: B564413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of the (R)-Acenocoumarol
molecule, a potent oral anticoagulant. The document outlines key structural data obtained from

spectroscopic methods and computational studies. Detailed experimental methodologies are

provided for the principal analytical techniques employed in the structural elucidation of

coumarin derivatives. Furthermore, this guide includes visualizations of pertinent biochemical

pathways and experimental workflows to facilitate a comprehensive understanding of the

molecule's characteristics and the processes for its analysis.

Molecular Structure and Properties
Acenocoumarol, chemically known as 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-

benzopyran-2-one, is a derivative of 4-hydroxycoumarin.[1][2] It possesses a single chiral

center, and thus exists as a racemic mixture of (R) and (S) enantiomers in its commercially

available form.[1] The (R)-enantiomer is one of the two active forms of this vitamin K

antagonist.

Chemical Formula: C₁₉H₁₅NO₆[2]

Molecular Weight: 353.32 g/mol

Crystallographic Data
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A complete, publicly available crystal structure for the isolated (R)-Acenocoumarol enantiomer

with detailed bond lengths and angles was not identified during the literature search. However,

a crystal structure for the molecular complex of racemic acenocoumarol with ethanol has been

reported. The crystallographic data for this complex is presented below.

Table 1: Crystallographic Data for the Acenocoumarol-Ethanol Complex[3]

Parameter Value

Crystal System Triclinic

Space Group P1

a 5.5340(3) Å

b 8.0109(4) Å

c 11.0112(5) Å

α 88.773(2)°

β 84.788(2)°

γ 79.958(2)°

Z 1

Spectroscopic Data
The structure of acenocoumarol has been elucidated using various spectroscopic techniques,

including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Mass Spectrometry (MS).[1]

Table 2: Summary of Experimental Spectroscopic Data for Acenocoumarol[1]
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Technique Wavelength/Frequency/m/z Assignment

IR (cm⁻¹) 1720
C=O stretching (keto carbonyl

group)

1670
C=O stretching (lactone

carbonyl group)

1610 C=C stretching (aromatic)

1585 NO₂ asymmetric stretching

1345 NO₂ symmetric stretching

¹H NMR (ppm) 2.2 (s, 3H) -CH₃

3.3 (d, 2H) -CH₂-

4.8 (t, 1H) -CH-

7.2-8.2 (m, 8H) Aromatic protons

MS (m/z) 353 [M]⁺

310 [M-CH₃CO]⁺

294 [M-CH₃COCH₂]⁺

163 [C₉H₇O₃]⁺

121 [C₇H₅O₂]⁺

Table 3: Typical ¹³C NMR Chemical Shifts for Key Functional Groups in Acenocoumarol
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Carbon Environment Typical Chemical Shift (ppm)

C=O (Ketone) 205 - 220[4]

C=O (Lactone/Ester) 160 - 185[4][5][6]

Aromatic Carbons 110 - 160[4][5][7]

C-O (in lactone) 150 - 160

C-NO₂ 140 - 150

-CH- 40 - 50

-CH₂- 30 - 40

-CH₃ 20 - 30[4]

Experimental Protocols
X-ray Crystallography
The determination of the crystal structure of a small molecule like (R)-Acenocoumarol
involves the following general steps:

Crystallization: Single crystals of high purity are grown from a suitable solvent or mixture of

solvents. This is often the most challenging step and may require screening of various

conditions (e.g., temperature, concentration, solvent system).

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize

thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded on a detector as the crystal is rotated.

Data Processing: The collected diffraction data is processed to determine the unit cell

dimensions, space group, and the intensities of the reflections.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson methods. This yields an initial electron density

map. An atomic model is then built into the electron density map, and the model is refined
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against the experimental data to improve the fit. This refinement process optimizes the

atomic positions, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the (R)-Acenocoumarol sample is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-

dimensional proton experiment is performed. For ¹³C NMR, a proton-decoupled experiment

is typically run to simplify the spectrum. Two-dimensional NMR experiments such as COSY,

HSQC, and HMBC can be performed to aid in the complete assignment of all proton and

carbon signals.[8]

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier

transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is

corrected. The chemical shifts of the peaks are referenced to the TMS signal (0 ppm). The

integration of the peaks in the ¹H NMR spectrum provides information on the relative number

of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample like (R)-Acenocoumarol, the following methods are commonly used:

KBr Pellet Method:

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[2]

Thin Solid Film Method:

A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene

chloride).
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A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).

The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

The plate is then mounted in the spectrometer for analysis.[1]

Mandatory Visualizations
Signaling Pathway: Vitamin K Cycle Inhibition
Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide

reductase (VKOR). This inhibition disrupts the Vitamin K cycle, which is essential for the

gamma-carboxylation of several clotting factors.
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Caption: Inhibition of the Vitamin K cycle by (R)-Acenocoumarol.

Experimental Workflow: Structural Elucidation
The structural characterization of a molecule like (R)-Acenocoumarol typically follows a logical

workflow, integrating various analytical techniques.
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Caption: General experimental workflow for structural elucidation.

Logical Relationships of Analytical Techniques
Different analytical techniques provide complementary information that, when combined, leads

to a full structural understanding.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b564413?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

